molecular formula C30H22 B14891832 9,10-Bis(4-vinylphenyl)anthracene

9,10-Bis(4-vinylphenyl)anthracene

Cat. No.: B14891832
M. Wt: 382.5 g/mol
InChI Key: XDKXYJQSMJUNFY-UHFFFAOYSA-N
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Description

9,10-Bis(4-vinylphenyl)anthracene is a symmetrically substituted anthracene derivative featuring vinylphenyl groups at the 9 and 10 positions.

Properties

Molecular Formula

C30H22

Molecular Weight

382.5 g/mol

IUPAC Name

9,10-bis(4-ethenylphenyl)anthracene

InChI

InChI=1S/C30H22/c1-3-21-13-17-23(18-14-21)29-25-9-5-7-11-27(25)30(28-12-8-6-10-26(28)29)24-19-15-22(4-2)16-20-24/h3-20H,1-2H2

InChI Key

XDKXYJQSMJUNFY-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C5=CC=C(C=C5)C=C

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

The reaction typically employs 9,10-dibromoanthracene and 4-vinylphenylboronic acid, with tetrakis(triphenylphosphine)palladium(0) as the catalyst. Key parameters include:

Parameter Optimal Condition Impact on Yield
Catalyst Loading 5 mol% Pd(PPh₃)₄ Maximizes turnover
Solvent Tetrahydrofuran (THF) Enhances solubility
Base Na₂CO₃ Neutralizes HBr byproduct
Temperature 80°C Balances rate and side reactions

Under these conditions, yields exceeding 85% are achievable. Recent advances by Hong et al. (2016) demonstrated that carboxyl-directed C–H activation could streamline the synthesis, reducing the need for pre-halogenated anthracene precursors.

Heck Coupling for Vinyl Group Introduction

The Heck reaction has been instrumental in introducing vinyl groups to the anthracene core. Glöcklhofer et al. (2016) adapted this method for 9,10-dicyanoanthracenes, which can be modified to 9,10-bis(4-vinylphenyl)anthracene via subsequent vinylation.

Solvent and Ligand Effects

A study by Pal et al. (2016) compared solvents for Heck coupling, revealing that polar aprotic solvents like dimethylformamide (DMF) increase molecular weight but reduce yield due to side reactions:

Solvent Mn (g/mol) Yield (%)
DMF 22,309 58
p-Xylene 29,192 72
1,4-Dioxane 39,464 68

The choice of ligand (e.g., tri-o-tolylphosphine) significantly impacts regioselectivity, with bulky ligands favoring 9,10-substitution over mono-substitution.

Friedel-Crafts Alkylation: Niche Applications

While less common for vinylphenyl groups, Friedel-Crafts alkylation remains relevant for synthesizing anthracene intermediates. Mohammadiannejad-Abbasabadi et al. (2016) reported a Bi(OTf)₃-catalyzed method using bis(dihexyloxyphenyl)arylmethanes, achieving 58–87% yields for 9,10-disubstituted anthracenes. However, this method requires electron-rich arenes and struggles with steric hindrance from vinyl groups.

Comparative Analysis of Methods

The table below evaluates the four primary methods:

Method Yield (%) Scalability Regioselectivity
Suzuki-Miyaura 85–90 High Excellent
Heck Coupling 68–72 Moderate Good
Friedel-Crafts 58–87 Low Moderate
Cyclotrimerization 57–75 Low Variable

Suzuki-Miyaura coupling remains superior for large-scale synthesis, whereas Heck coupling is preferred for polymers requiring high molecular weight.

Chemical Reactions Analysis

Types of Reactions: 9,10-Bis(4-vinylphenyl)anthracene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of anthraquinone derivatives.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, converting the vinyl groups to ethyl groups.

    Substitution: Electrophilic substitution reactions can occur at the anthracene core, facilitated by reagents like bromine or nitric acid.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Bromine in carbon tetrachloride or nitric acid in sulfuric acid.

Major Products:

    Oxidation: Anthraquinone derivatives.

    Reduction: 9,10-Bis(4-ethylphenyl)anthracene.

    Substitution: Brominated or nitrated anthracene derivatives.

Scientific Research Applications

9,10-Bis(4-vinylphenyl)anthracene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 9,10-Bis(4-vinylphenyl)anthracene exerts its effects is primarily through its photophysical properties. The compound absorbs light and undergoes electronic transitions, resulting in fluorescence. This fluorescence can be harnessed in various applications, such as bioimaging and OLEDs. The molecular targets and pathways involved include interactions with light and the subsequent emission of photons .

Comparison with Similar Compounds

Comparison with Similar Anthracene Derivatives

Substituent Effects on Photophysical Properties

9,10-Bis(4-methoxyphenyl)anthracene
  • Structure : Methoxy (-OCH₃) substituents at 9,10 positions.
  • Properties : Exhibits excellent thermal stability (decomposition temperature >300°C) due to electron-donating methoxy groups, which stabilize the anthracene core .
  • Photophysics : UV-vis absorption peaks at ~370 nm and fluorescence emission at ~450 nm in CH₂Cl₂. The methoxy groups extend conjugation, red-shifting emission compared to unsubstituted anthracene.
  • Applications : Used in OLEDs and as a fluorescent probe .
9,10-Bis(4-formylphenyl)anthracene (BFPA)
  • Structure : Formyl (-CHO) groups at 9,10 positions.
  • Properties : High reactivity of formyl groups enables covalent organic framework (COF) synthesis. Molecular weight: 386.44 g/mol .
  • Photophysics : Emission at ~500 nm (CH₂Cl₂), with Stokes shifts larger than methoxy derivatives due to intramolecular charge transfer .
  • Applications : COF ligand for explosive detection and photo-sterilization .
9,10-Bis(phenylethynyl)anthracene
  • Structure : Ethynyl (-C≡C-) linkages to phenyl groups.
  • Properties : Strong fluorescence with excitation at 310 nm and emission at 468 nm (Stokes shift: 158 nm) .
  • Applications : Chemiluminescent compositions and emergency lighting due to high quantum yield .
9,10-Bis[N,N-di(p-tolyl)amino]anthracene
  • Structure: Bulky amino (-NAr₂) substituents.
  • Properties: Molecular weight: 568.76 g/mol. The electron-rich amino groups enhance hole-transport properties.
  • Applications : OLED hole-transport layers and electroluminescent devices .

Comparative Data Table

Compound Substituent Molecular Weight (g/mol) Key Photophysical Properties Applications References
9,10-Bis(4-methoxyphenyl)anthracene -OCH₃ 386.44 λem = 450 nm OLEDs, sensors
9,10-Bis(4-formylphenyl)anthracene -CHO 386.44 λem = 500 nm COFs, detection
9,10-Bis(phenylethynyl)anthracene -C≡C-Ph 382.47 λexem = 310/468 nm Chemiluminescence, lighting
9,10-Bis(4-vinylphenyl)anthracene -CH=CH₂-Ph 406.51* N/A (theoretical) Polymer precursors, OLEDs -

*Calculated molecular weight based on structure.

Reactivity and Functionalization

  • Vinylphenyl vs.
  • Formyl vs. Methoxy : Formyl groups are reactive toward Schiff base formation (for COFs), while methoxy groups improve solubility and thermal stability .

Binding Affinity and Selectivity (for DNA/ligand studies)

  • Compound 4 (hydroxyethylpiperazine-substituted): Binds selectively to G-quadruplex DNA with higher affinity (Kd ~1.2 µM) compared to dsDNA, attributed to planar anthracene and flexible side chains .
  • Anthracene-propargylamine analogs: Mono-substituted derivatives (e.g., Ant4b) show weaker binding, highlighting the importance of bis-substitution for enhanced interactions .

Q & A

Q. What are the common synthetic routes for 9,10-Bis(4-vinylphenyl)anthracene, and how do reaction conditions influence yield?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions , using palladium catalysts to couple anthracene derivatives with vinylphenyl boronic acids. For example, 9,10-diarylanthracene derivatives are prepared by reacting anthracene dibromide with substituted arylboronic esters under inert atmospheres (e.g., N₂) in THF or toluene, with yields optimized by controlling temperature (80–110°C) and stoichiometry . Alternative methods include LDA-mediated reactions in THF, where lithiated intermediates react with electrophiles like brominated aryl compounds .

Q. Which characterization techniques are critical for verifying the structure of 9,10-Bis(4-vinylphenyl)anthracene?

Key techniques include:

  • ¹H/¹³C NMR spectroscopy to confirm substitution patterns and vinyl group integration.
  • Mass spectrometry (HRMS) for molecular weight validation.
  • HPLC to assess purity (>98% for analytical standards) .
  • UV-Vis and fluorescence (FL) spectroscopy to establish electronic transitions and emission profiles .

Advanced Research Questions

Q. How do substituents on the anthracene core influence photophysical properties like emission wavelength and quantum yield?

Substituents such as methoxy or formyl groups extend π-conjugation, causing red shifts in emission (e.g., λmaxFL up to 477 nm) and enhancing quantum yields (Φf > 0.52). Electron-donating groups (e.g., methoxy) stabilize excited states, while electron-withdrawing groups (e.g., formyl) increase polarity-dependent Stokes shifts. Solvent polarity studies in CH₂Cl₂ and DMF reveal emission tuning mechanisms .

Q. What role does 9,10-Bis(4-vinylphenyl)anthracene play in organic light-emitting diodes (OLEDs)?

Derivatives like 9,10-bis(4-methoxyphenyl)anthracene exhibit high thermal stability (Td up to 307°C) and intense blue emission, making them viable host materials for blue OLEDs. Their rigid anthracene backbone minimizes non-radiative decay, while vinylphenyl groups enhance charge transport .

Q. How does stepwise reduction alter the electronic structure of anthracene derivatives?

Reduction of 9,10-bis(dimesitylboryl)anthracene generates a radical anion (planar semiquinoidal structure) and a dianion (puckered quinoidal geometry), confirmed by EPR, UV-vis-NIR, and DFT. These changes correlate with reversible aromaticity loss in the anthracene moiety, critical for redox-active materials .

Q. Why do structurally similar annihilators like DPA, BPEA, and phenylethynyl derivatives show vastly different triplet-triplet annihilation upconversion efficiencies (15.2% vs. 1.6%)?

Efficiency disparities arise from singlet-triplet energy surface mismatches and steric effects. For example, 9,10-bis(phenylethynyl)anthracene (BPEA) exhibits poor upconversion due to distorted geometries that hinder triplet exciton diffusion, unlike planar DPA derivatives .

Q. How does amine substituent positioning on anthracene bridges affect electronic coupling in diamine compounds?

In 9,10-bis(di-p-anisylamine)anthracene, proximal amine groups enable stronger amine-amine electronic coupling (ΔE ≈ 100 mV between redox couples) compared to 1,5- or 2,6-substituted analogs. This positioning enhances charge delocalization, critical for molecular electronics .

Q. Can 9,10-Bis(4-vinylphenyl)anthracene be integrated into MOFs/COFs for optoelectronic applications?

Yes. Derivatives like 9,10-bis(4-formylphenyl)anthracene (CAS: 324750-99-4) serve as linkers in covalent organic frameworks (COFs) , leveraging their rigid, conjugated structure for enhanced charge transport and luminescence in hybrid materials .

Q. What factors govern the thermal stability of 9,10-diarylanthracene derivatives?

Thermal decomposition temperatures (Td) correlate with substituent bulkiness and conjugation extent. Methoxy groups increase Td to 307°C by stabilizing the π-system, while smaller substituents (e.g., H) reduce stability .

Q. How do solvent polarity and aggregation impact emission properties of anthracene derivatives?

Non-polar solvents (e.g., cyclohexane) minimize solvatochromic shifts, while polar solvents (e.g., DMF) induce aggregation-enhanced emission (AEE) . For 9,10-bis(4-formylphenyl)anthracene, AEE results in a 40 nm red shift, useful for environmental sensing .

Data Contradiction Analysis

Q. Why do some studies report conflicting Stokes shift values for similar anthracene derivatives?

Discrepancies arise from substituent electronic effects and experimental conditions (e.g., solvent choice, concentration). For instance, formyl-substituted derivatives show polarity-dependent shifts absent in methoxy analogs, leading to variable reported values .

Q. How can researchers reconcile conflicting reports on OLED efficiency for anthracene-based emitters?

Variations stem from device architecture (e.g., layer thickness, electrode materials) and doping concentrations . Standardized testing protocols (e.g., fixed dopant ratios, vacuum-deposited layers) are recommended for cross-study comparisons .

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